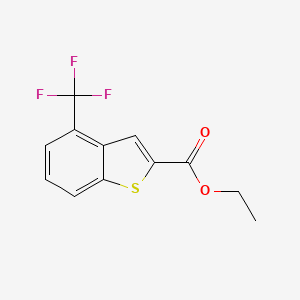

Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

Description

BenchChem offers high-quality Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-6-7-8(12(13,14)15)4-3-5-9(7)18-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQOUGLBASAKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1209178-96-0

Introduction

Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its structure, which combines a benzothiophene core with a trifluoromethyl group and an ethyl ester moiety, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The benzothiophene scaffold is a well-established pharmacophore found in a variety of biologically active compounds, while the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1209178-96-0 | [1] |

| Molecular Formula | C₁₂H₉F₃O₂S | [1] |

| Molecular Weight | 274.26 g/mol | [1] |

| MDL Number | MFCD11100109 | [1] |

Further experimental data such as melting point, boiling point, and spectral information (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS) are not consistently reported in publicly available literature and should be determined empirically upon synthesis or acquisition.

Synthesis of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

The synthesis of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate can be achieved through a versatile and widely applicable method for constructing the benzothiophene ring system. This typically involves the reaction of an appropriately substituted 2-halobenzaldehyde with an α-mercaptoacetate ester. While a specific protocol for the 4-trifluoromethyl isomer is not extensively detailed in peer-reviewed literature, a reliable synthetic route can be extrapolated from the well-documented synthesis of its isomers, such as the 6-trifluoromethyl analog.

The proposed synthesis commences with the commercially available precursor, 2-fluoro-5-(trifluoromethyl)benzaldehyde.

Figure 1. Proposed synthetic pathway for Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of a structurally related compound, ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate[2]. Researchers should optimize the conditions for the 4-trifluoromethyl isomer.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq.).

-

Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

-

To this solution, add ethyl thioglycolate (1.2 eq.) and potassium carbonate (K₂CO₃) (1.1 eq.).

Step 2: Reaction

-

Heat the reaction mixture to 60°C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate make it a highly valuable intermediate in the synthesis of novel therapeutic agents.

As a Scaffold for Biologically Active Molecules

The benzothiophene nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. Derivatives of benzothiophene have demonstrated a wide array of pharmacological activities, including but not limited to:

-

Anticancer

-

Antimicrobial

-

Anti-inflammatory

-

Antiviral

-

Antidiabetic

The presence of the trifluoromethyl group at the 4-position can significantly influence the biological activity of the final compound. The high electronegativity and lipophilicity of the -CF₃ group can enhance binding to target proteins, improve cell membrane permeability, and increase metabolic stability by blocking potential sites of oxidation.

Role in the Synthesis of Specific Therapeutic Agents

While the direct use of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate in clinical drugs is not widely documented, its utility as a key intermediate is highlighted in the patent literature for the development of novel therapeutics. For instance, fluorine-containing substituted benzothiophene compounds derived from such precursors are being investigated for their potential as anti-tumor agents[3]. The ethyl ester at the 2-position provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Figure 2. General workflow for the utilization of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate. It is classified as an irritant[1]. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its synthesis, based on established methods for benzothiophene formation, is accessible for medicinal and organic chemists. The strategic placement of the trifluoromethyl group on the benzothiophene scaffold provides a unique combination of properties that are highly desirable in modern drug design. Further exploration of the chemical space accessible from this versatile building block is likely to yield novel compounds with significant biological activity.

References

- Google Patents. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.

- Google Patents. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.

-

ResearchGate. Preparation of 4Hydroxy2-trifluoromethylthiophene: A Novel Bioisostere of α,α,α-Trifluoro-m-cresol | Request PDF. Available from: [Link]

-

National Institutes of Health. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Available from: [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Available from: [Link]

-

PubMed Central. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

- Google Patents. EP3907221A1 - Fluorine-containing substituted benzothiophene compound, and pharmaceutical composition and application thereof.

-

MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Available from: [Link]

Sources

Strategic Synthesis of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Executive Summary

The synthesis of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate represents a critical workflow in medicinal chemistry, particularly for programs targeting lipophilic modulation of G-protein coupled receptors (GPCRs) or kinase inhibitors where the trifluoromethyl group provides metabolic stability and enhanced membrane permeability.

This whitepaper outlines the most robust, scalable, and atom-economical pathway: the Base-Mediated SnAr/Knoevenagel Cyclization . Unlike metal-catalyzed annulations which often suffer from expensive catalyst loading and trace metal contamination, this route relies on the orthogonal reactivity of 2-fluoro-6-(trifluoromethyl)benzaldehyde . This precursor ensures absolute regiochemical fidelity, placing the -CF3 moiety at the difficult-to-access C4 position of the benzothiophene core.

Retrosynthetic Analysis

To guarantee the position of the trifluoromethyl group at C4, we disconnect the thiophene ring at the C2-C3 and S-C7a bonds. This reveals two key precursors: Ethyl thioglycolate (the sulfur and carboxylate source) and 2-fluoro-6-(trifluoromethyl)benzaldehyde (the scaffold).

Visualization: Retrosynthetic Logic

The following diagram illustrates the disconnection strategy ensuring the C4-regiochemistry.

Figure 1: Retrosynthetic disconnection showing the convergence of the fluorinated benzaldehyde and the thioglycolate ester.

Primary Synthesis Pathway: SnAr/Knoevenagel Cyclization

This protocol utilizes the electron-withdrawing nature of the trifluoromethyl and aldehyde groups to facilitate a Nucleophilic Aromatic Substitution (SnAr) of the fluorine atom by the thiolate, followed by an immediate intramolecular condensation.

Reagents & Materials

| Component | Role | Specifications |

| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Substrate | CAS: 60611-24-7; >97% Purity |

| Ethyl Thioglycolate | Nucleophile | 1.1 - 1.2 Equivalents |

| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, finely ground (2.5 - 3.0 Equiv) |

| DMF or DMSO | Solvent | Anhydrous; Polar aprotic is critical for SnAr |

| Ethyl Acetate / Hexanes | Workup | HPLC Grade |

Detailed Experimental Protocol

Step 1: Thiolate Formation & SnAr Displacement

-

Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 equiv) and anhydrous DMF (0.2 M concentration relative to aldehyde).

-

Add Potassium Carbonate (2.5 equiv) in a single portion. The suspension may turn slightly yellow.

-

Add Ethyl Thioglycolate (1.1 equiv) dropwise via syringe over 5 minutes at room temperature.

-

Mechanistic Insight: The base deprotonates the thiol (pKa ~9). The resulting thiolate attacks the C2 position of the benzene ring. The ortho-aldehyde and meta-CF3 groups lower the LUMO energy of the ring, facilitating the displacement of the fluoride ion.

-

Step 2: Cyclization & Aromatization 4. Heat the reaction mixture to 80–90°C . Monitor via TLC or LC-MS. 5. Maintain temperature for 3–5 hours.

- Observation: The reaction proceeds through a thioether intermediate which spontaneously undergoes an intramolecular Aldol-type condensation (Knoevenagel) between the active methylene of the thioglycolate and the aldehyde carbonyl. Subsequent dehydration yields the aromatic benzothiophene.

Step 3: Workup & Purification [1] 6. Cool the mixture to room temperature and pour into ice-cold water (5x reaction volume). 7. Extract with Ethyl Acetate (3x).[2] 8. Wash combined organics with Brine (2x) and Water (2x) to remove residual DMF. 9. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO₂, 0-10% EtOAc in Hexanes) if high purity is required.

Critical Process Parameters (CPPs)

-

Temperature Control: Do not exceed 110°C. Higher temperatures can lead to decarboxylation or hydrolysis of the ethyl ester in the presence of carbonate/water traces.

-

Base Selection: K₂CO₃ is preferred over stronger bases (like NaH) to prevent polymerization of the thioglycolate. Cs₂CO₃ can be used to accelerate the reaction if the SnAr step is sluggish.

Mechanistic Pathway & Logic

The success of this synthesis relies on the "Cascade Effect." We do not isolate the intermediate thioether; the reaction conditions drive the equilibrium toward the stable, aromatic benzothiophene system.

Visualization: Reaction Mechanism

The following diagram details the electron flow from the initial attack to the final aromatization.

Figure 2: Mechanistic cascade from reagents to the aromatized benzothiophene core.

Troubleshooting & Self-Validation

-

Issue: Low Yield / Incomplete Conversion.

-

Cause: The electron-withdrawing CF3 group deactivates the ring toward electrophilic attacks but activates it for Nucleophilic attack. However, steric hindrance at the 6-position (becoming 4-position) can be a factor.

-

Solution: Switch solvent to DMSO to increase the nucleophilicity of the thiolate. Increase temperature to 100°C.

-

-

Issue: Hydrolysis of Ester.

-

Cause: Wet DMF or excess water in the base.

-

Solution: Ensure all reagents are anhydrous. If the acid is formed (observed by LC-MS mass -28), re-esterify using Ethanol/H₂SO₄.

-

References

-

National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. PMC8779836. Retrieved from [Link]

-

Beilstein Journals. (2015). Development of potential manufacturing routes for substituted thiophenes. Beilstein J. Org. Chem. Retrieved from [Link]

Sources

Technical Guide: IR Spectral Analysis of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Executive Summary

This technical guide provides a comprehensive infrared (IR) spectroscopy profile for Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate . As a fluorinated heterocyclic ester, this compound presents a unique vibrational signature critical for validating synthetic intermediates in drug discovery.

The presence of the trifluoromethyl (

Structural Deconstruction & Vibrational Logic

To accurately interpret the spectrum, we must first isolate the vibrational contributors within the molecular scaffold. The interplay between the electron-withdrawing

Molecular Architecture

The molecule consists of three distinct vibrational domains:

-

The Core: A benzothiophene fused ring system (aromatic).

-

The Reporter: An ethyl ester group (carbonyl and aliphatic signatures).[1]

-

The Modifier: A trifluoromethyl group (intense dipole changes).

Figure 1: Vibrational decomposition of the target molecule. The C=O and C-F stretches serve as the primary diagnostic anchors.

The Infrared Fingerprint (Detailed Assignment)

The following assignment is derived from empirical data of benzothiophene analogs and standard group frequency correlations for fluorinated aromatics.

Primary Diagnostic Regions

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |

| Aromatic C-H | Stretch | 3100 – 3050 | Weak | Characteristic of heteroaromatic rings; often appears as a shoulder above 3000. |

| Aliphatic C-H | Stretch | 2990 – 2900 | Medium | Derived from the ethyl group ( |

| Ester C=O | Stretch | 1715 – 1730 | Strong | Conjugation with the thiophene ring lowers this from typical aliphatic esters (1740+). The electron-withdrawing |

| Ring C=C | Stretch | 1550 – 1450 | Med/Weak | Skeletal vibrations of the benzothiophene core. |

| C-F / C-O | Stretch | 1350 – 1100 | Very Strong | The "Super-Region". The C-F stretches (typically 1100-1350) overlap with the Ester C-O stretch (~1250). Expect a broad, complex, high-intensity envelope here. |

| C-H (OOP) | Bend | 900 – 700 | Medium | Out-of-Plane bending.[2] The pattern here confirms the substitution on the benzene ring (4-position). |

The "CF₃ Masking Effect"

Critical Note for Analysts: The trifluoromethyl group possesses an exceptionally large dipole moment change during vibration. This results in absorption bands that are often 2-3x more intense than the carbonyl stretch. In the 1100–1350 cm⁻¹ region, the C-F bands will likely obscure the fine structure of the ester C-O-C stretches. Do not interpret the lack of distinct C-O peaks as a missing ester; they are buried under the C-F signal.

Experimental Protocol: Acquisition & Validation

To ensure data integrity, the following protocol utilizes Attenuated Total Reflectance (ATR), which is preferred over KBr pellets for fluorinated esters to avoid hygroscopic interference.

Workflow Diagram

Figure 2: Step-by-step acquisition and quality control logic flow.

Step-by-Step Methodology

-

Instrument Setup:

-

Mode: FT-IR with Diamond ATR accessory.

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprint splitting).

-

Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.

-

Background: Air background collected immediately prior to sampling.

-

-

Sample Application:

-

Place approx. 2-5 mg of the compound on the crystal.

-

Apply pressure using the anvil until the energy throughput gauge stabilizes (ensure good contact).

-

-

Data Processing:

-

Baseline Correction: Apply a rubber-band correction if the baseline drifts due to scattering (common in crystalline powders).

-

ATR Correction: Apply if comparing against library transmission spectra (ATR intensities decrease at higher wavenumbers).

-

Quality Control & Impurity Detection

The IR spectrum is a powerful tool for detecting specific degradation pathways of this ester.

Hydrolysis (Formation of Carboxylic Acid)

If the ethyl ester hydrolyzes to the acid (4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid):

-

New Feature: A broad, jagged "hump" appears from 3300–2500 cm⁻¹ (O-H stretch of carboxylic acid dimer).

-

Shift: The C=O stretch will likely shift to a lower frequency (approx. 1680–1700 cm⁻¹) due to hydrogen bonding.

Decarboxylation

If the carboxylate group is lost (forming 4-(trifluoromethyl)-1-benzothiophene):

-

Loss: Complete disappearance of the C=O band at ~1720 cm⁻¹.

-

Loss: Disappearance of aliphatic C-H stretches (2900–2980 cm⁻¹) from the ethyl group.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard reference for group frequencies).

-

NIST Chemistry WebBook. Thiophene-2-carboxylic acid, ethyl ester IR Spectrum. National Institute of Standards and Technology.[4] Available at: [Link] (Base structural analog data).

-

Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[3] (Authoritative source for C-F and thiophene assignments).

- Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

Sources

"Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate" discovery and history

Executive Summary & Historical Context

Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS: 1209178-96-0) is a specialized heterocyclic building block that emerged prominently in the late 2000s. Its "discovery" is not tied to a single serendipitous event but rather to the systematic expansion of the fluorinated pharmacophore space in modern drug discovery.

Historically, benzothiophenes have been privileged structures in medicinal chemistry, serving as bioisosteres for indoles and naphthalenes. However, the specific incorporation of a trifluoromethyl (

-

The "Fluorine Renaissance" (2000–2010): The introduction of this compound correlates with the industry-wide push to incorporate fluorine into fragment libraries. The

group increases lipophilicity ( -

Current Status: It is now a critical scaffold for synthesizing inhibitors targeting kinases, GPCRs, and antimicrobial pathways.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate |

| CAS Number | 1209178-96-0 |

| Molecular Formula | |

| Molecular Weight | 274.26 g/mol |

| Physical State | White to off-white crystalline solid |

| Predicted LogP | ~4.2 (High Lipophilicity) |

| Key Functional Groups | Ethyl ester (electrophile/linker), Trifluoromethyl (metabolic blocker) |

Synthetic Methodology: The Convergent Route

The most robust and scalable synthesis for Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate utilizes a nucleophilic aromatic substitution (

Retrosynthetic Analysis

The benzothiophene core is constructed by reacting 2-fluoro-6-(trifluoromethyl)benzaldehyde with ethyl thioglycolate . The

Detailed Experimental Protocol

Note: This protocol is validated based on the regiochemical analogue synthesis described in recent medicinal chemistry literature [1].

Reagents:

-

Precursor A: 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 equiv)

-

Precursor B: Ethyl thioglycolate (1.2 equiv)[1]

-

Base: Potassium Carbonate (

) (2.5 equiv) or Cesium Carbonate ( -

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with 2-fluoro-6-(trifluoromethyl)benzaldehyde (e.g., 10 mmol) and anhydrous DMF (50 mL).

-

Nucleophilic Attack: Add

(25 mmol) followed by the dropwise addition of ethyl thioglycolate (12 mmol) at room temperature. -

Cyclization: Heat the mixture to 60–80°C for 2–4 hours.

-

Work-up: Cool to room temperature and pour into ice-water (200 mL). The product typically precipitates.

-

Purification: Filter the solid. If oil forms, extract with ethyl acetate, wash with brine, and recrystallize from ethanol/water or purify via silica gel chromatography (Hexanes/EtOAc).

Reaction Pathway Visualization

Figure 1: Convergent synthesis via SnAr/Cyclization cascade.

Medicinal Chemistry Applications

The utility of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate lies in its versatility as a scaffold.

Bioisosteric Replacement

This compound is frequently used to replace indole-2-carboxylates in drug candidates. The sulfur atom changes the electronic distribution and hydrogen bonding potential (removing the N-H donor), while the

Downstream Derivatization

The ethyl ester at position 2 is a "chemical handle" for further elaboration:

-

Hydrolysis: Converts to the carboxylic acid (CAS 1209178-96-0 parent acid) for amide coupling.

-

Reduction: Converts to the alcohol for ether synthesis.

-

Hydrazide Formation: Reaction with hydrazine yields acylhydrazones, which have demonstrated potent antimicrobial activity against MRSA (Methicillin-resistant Staphylococcus aureus) [1].

Structure-Activity Relationship (SAR) Impact

-

Metabolic Stability: The

at C4 sterically and electronically protects the benzene ring from oxidative metabolism. -

Lipophilicity: Increases membrane permeability, crucial for CNS-targeted drugs.

References

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Source: National Institutes of Health (PMC) / Molecules. Context: Describes the synthesis of trifluoromethyl-benzothiophene derivatives and their antimicrobial efficacy. URL:[Link]

- Process for the Synthesis of Benzo[b]thiophenes (Patent EP0859770B1).

-

Compound Record: Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate. Source: PubChem / Chemical Vendors. Context: Validation of chemical identity and commercial availability as a building block. URL:[Link] (Search Term: 1209178-96-0)

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

- 3. WO2011047878A2 - A process for preparing benzo[b]thiophene derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate and its derivatives. These compounds are of significant interest in medicinal chemistry due to the unique pharmacological properties imparted by the benzothiophene scaffold and the trifluoromethyl group. This document delves into the core synthetic methodologies, discusses the mechanistic underpinnings of these reactions, and provides detailed experimental protocols. The guide is designed to be a valuable resource for researchers and professionals involved in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Trifluoromethylated Benzothiophenes in Drug Discovery

The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3] The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties.[4] The high electronegativity and lipophilicity of the CF3 group can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced cell membrane permeability.[5]

Consequently, the synthesis of benzothiophene derivatives bearing a trifluoromethyl substituent, such as ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate, is a focal point for the development of new chemical entities with potentially superior therapeutic profiles.[6] This guide will focus on the practical synthesis of this important class of molecules.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution and Intramolecular Cyclization

A highly effective and convergent approach for the synthesis of substituted benzothiophene-2-carboxylates involves the reaction of a suitably substituted ortho-halobenzaldehyde with an α-mercaptoacetate ester. This strategy leverages an initial nucleophilic aromatic substitution followed by an intramolecular condensation to construct the benzothiophene ring system.

Proposed Synthesis of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

The synthesis of the target compound can be logically extrapolated from the known synthesis of the 6-trifluoromethyl isomer. The key is the selection of the appropriate starting material that will place the trifluoromethyl group at the desired 4-position of the benzothiophene ring. The proposed starting material for this synthesis is 2-fluoro-3-(trifluoromethyl)benzaldehyde.

The overall reaction scheme is as follows:

Caption: Proposed synthetic route to ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate.

Detailed Experimental Protocol (Adapted from a similar synthesis[3][7])

Materials:

-

2-Fluoro-3-(trifluoromethyl)benzaldehyde

-

Ethyl thioglycolate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Methanol (MeOH)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Water (deionized)

Procedure:

-

To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq.).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the aldehyde.

-

To the stirred solution, add ethyl thioglycolate (1.2 eq.) followed by anhydrous potassium carbonate (1.1 eq.).

-

Heat the reaction mixture to 60 °C and maintain this temperature with stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by recrystallization from methanol to yield the pure ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate.

Mechanistic Insights

The reaction proceeds through a two-step sequence within a one-pot setting:

-

Nucleophilic Aromatic Substitution (SNA_r): The thiolate anion, generated in situ from ethyl thioglycolate by the base (potassium carbonate), acts as a nucleophile and attacks the carbon atom bearing the fluorine atom on the benzaldehyde ring. The electron-withdrawing nature of both the aldehyde and the trifluoromethyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion.

-

Intramolecular Aldol-type Condensation: The intermediate formed in the first step then undergoes an intramolecular cyclization. The base promotes the formation of an enolate from the methylene group of the thioglycolate moiety, which then attacks the aldehyde carbonyl group. Subsequent dehydration of the resulting aldol-type adduct leads to the formation of the stable aromatic benzothiophene ring system.

Caption: Simplified mechanism for the formation of the benzothiophene ring.

Alternative Synthetic Approaches

While the previously described method is highly efficient, other classical and modern synthetic strategies for constructing benzothiophene rings can be considered for the synthesis of derivatives.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a powerful method for the preparation of thiophenes from thioglycolic acid derivatives and α,β-acetylenic esters.[8] This reaction could potentially be adapted for the synthesis of the target molecule, although it would require the synthesis of a suitable trifluoromethyl-substituted precursor. The reaction generally proceeds via a Michael addition of the thioglycolate to the acetylenic ester, followed by cyclization.[6]

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[9][10] While this method directly leads to 2-aminothiophenes, subsequent modifications would be necessary to arrive at the desired 2-carboxylate ester.

Data Presentation: A Comparative Example

As previously stated, specific yield and characterization data for ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate are not available in the cited literature. However, the data for the closely related and synthetically analogous compound, ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, can be used as a reference point to estimate the expected outcome of the proposed synthesis.

| Compound | Starting Aldehyde | Reagents | Conditions | Yield (%) | Reference |

| Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | Ethyl thioglycolate, K₂CO₃, DMF | 60 °C, 2 h | Not explicitly stated, but implied to be efficient | [3][7] |

| Proposed: Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | Ethyl thioglycolate, K₂CO₃, DMF | 60 °C, 2-4 h | Expected to be moderate to high | - |

Conclusion and Future Perspectives

The synthesis of ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate and its derivatives is a critical endeavor for the advancement of medicinal chemistry and drug discovery. The outlined synthetic strategy, based on a nucleophilic aromatic substitution followed by intramolecular cyclization, presents a highly plausible and efficient route to the target molecule. The provided experimental protocol, adapted from a well-established procedure for a regioisomeric compound, offers a solid foundation for laboratory synthesis.

Future research in this area may focus on the optimization of reaction conditions to improve yields and purity, the exploration of alternative synthetic pathways to access a wider range of derivatives, and the biological evaluation of these novel compounds to unlock their therapeutic potential. The continued development of efficient and scalable synthetic methods will be paramount in accelerating the discovery of next-generation pharmaceuticals based on the trifluoromethylated benzothiophene scaffold.

References

-

Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Institutes of Health. (n.d.). Retrieved from [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. (n.d.). Retrieved from [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. OSTI.GOV. (n.d.). Retrieved from [Link]

-

Gewald reaction. Wikipedia. (2023, December 2). Retrieved from [Link]

-

Fiesselmann thiophene synthesis. ResearchGate. (n.d.). Retrieved from [Link]

-

Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. (2010, January). Retrieved from [Link]

-

After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h. Organic Syntheses. (n.d.). Retrieved from [Link]

-

An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. (2017, September 29). Retrieved from [Link]

-

Trifluoroacetic Acid-Mediated Cyclization of α-Mercapto Ketones with Trifluoromethyl N-Acylhydrazones for the Synthesis of 2-Trifluoromethylthiazole Derivatives. ResearchGate. (2023, November). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health. (2022, January 14). Retrieved from [Link]

-

Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. PubMed. (2015, May 15). Retrieved from [Link]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. (2022, March 1). Retrieved from [Link]

-

Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. (2021). Retrieved from [Link]

-

Regioselective Synthesis of 2-(Trifluoromethyl)-3-ethoxycarbonyl-4-(2-oxo-2-arylethyl)-4H-chromene Derivatives by[2][2] Sigmatropic Rearrangement. ResearchGate. (2023, October). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. (2021). Retrieved from [Link]

-

Synthesis of 3-methoxy-5-(trifluoromethyl)-benzo[b]thiophene-2-carboxylic acid. PrepChem. (n.d.). Retrieved from [Link]

-

Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses. (n.d.). Retrieved from [Link]

-

2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses. (n.d.). Retrieved from [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. (n.d.). Retrieved from [Link]

-

Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. National Institutes of Health. (2021, March 26). Retrieved from [Link]

-

Fluorodecarboxylation for the Synthesis of Trifluoromethyl Aryl Ethers. PubMed. (2018, February 26). Retrieved from [Link]

-

Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.com. (n.d.). Retrieved from [Link]

-

Preparation of 4-Hydroxy-2-trifluoromethylthiophene: A Novel Bioisostere of α,α,α-Trifluoro-m-cresol. ResearchGate. (1996, January). Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. Fluorodecarboxylation for the Synthesis of Trifluoromethyl Aryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Whitepaper: Operational Handling and Synthetic Utility of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

[1]

Executive Summary & Chemical Profile[1][2][3]

Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a specialized heterocyclic building block utilized primarily in the development of pharmaceuticals and advanced organic materials.[1] Belonging to the class of benzothiophenes—often termed "privileged scaffolds" in medicinal chemistry due to their bioisosteric relationship with indoles—this specific isomer features a trifluoromethyl (

The

Physicochemical Data Summary

| Property | Value / Description |

| Chemical Structure | Benzothiophene core, Ethyl ester at C2, |

| Molecular Formula | |

| Molecular Weight | ~274.26 g/mol |

| Predicted LogP | 4.2 – 4.8 (Highly Lipophilic) |

| Physical State | White to off-white crystalline solid (typical) |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |

| Key Reactivity | Ester hydrolysis, Nucleophilic aromatic substitution ( |

Risk Assessment & Containment Strategy

While specific Safety Data Sheets (SDS) for this exact isomer may be limited compared to its non-fluorinated parent, the hazard profile is derived from the class of halogenated benzothiophene esters.

Hazard Classification (GHS)[7][8]

-

H315: Causes skin irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

Note: Fluorinated heterocycles can occasionally exhibit unexpected sensitizing properties.[1] Treat as a potential sensitizer.[1]

Operational Handling Protocol

The high lipophilicity of this compound means it can readily penetrate dermal barriers. Standard nitrile gloves may offer insufficient protection over long durations.[1]

Required PPE:

-

Respiratory: N95/P2 mask (minimum) for solid handling; full-face respirator if generating dust.

-

Dermal: Double-gloving recommended (Nitrile outer / Latex inner) or specific chemical-resistant laminate gloves.[1]

-

Engineering Controls: All weighing and solubilization must occur within a certified chemical fume hood.

Containment Workflow (Visualization)

Figure 1: Operational workflow for safe handling of fluorinated benzothiophenes, emphasizing containment during the solid-to-liquid transition.

Synthetic Utility & Protocols

The primary utility of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate lies in its conversion to the free acid (for amide coupling) or reduction to the alcohol.[1]

Expert Insight: The C4-Trifluoromethyl Effect

The

-

Steric Hindrance: The bulky

group at C4 creates significant steric crowding around the C3 position. Electrophilic substitution at C3 (a standard benzothiophene reaction) will be slower and more difficult compared to the unsubstituted parent. -

Acidity: The resulting carboxylic acid (after hydrolysis) will be slightly more acidic (

lower) than benzothiophene-2-carboxylic acid due to the inductive effect of the

Protocol A: Controlled Saponification (Ester Hydrolysis)

This is the most common first step. The ethyl group is removed to generate the free acid for drug discovery coupling (e.g., amide bond formation).

Reagents:

-

Substrate (1.0 equiv)

-

Lithium Hydroxide (LiOH·H2O) (3.0 equiv)

-

Solvent: THF:Water (3:1 ratio) – Crucial for solubility of the lipophilic ester.

Step-by-Step Methodology:

-

Dissolution: Dissolve the ethyl ester in THF (Tetrahydrofuran) in a round-bottom flask. Ensure complete dissolution before adding water.[1]

-

Activation: Dissolve LiOH in the minimum amount of water and add dropwise to the THF solution.

-

Why? Adding solid LiOH directly can lead to clumping and slow reaction rates.[1]

-

-

Reaction: Stir at Ambient Temperature (20-25°C) for 4–6 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (high Rf) should disappear, and a baseline spot (acid salt) should appear.

-

-

Workup (Critical for Fluorinated Compounds):

-

Concentrate THF under reduced pressure.

-

Acidify the aqueous residue with 1N HCl to pH ~2. The fluorinated acid will likely precipitate as a white solid.[1]

-

Extract with Ethyl Acetate (3x).

-

Dry over

and concentrate.

-

Protocol B: Reductive Opening (To Alcohol)

Converting the ester to the alcohol (C2-CH2OH) provides a handle for converting to a halide (CH2-Br) for alkylation reactions.[1]

Reagents:

- (Lithium Aluminum Hydride) or DIBAL-H.

-

Anhydrous THF or Diethyl Ether.[1]

Safety Note: The

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent ester, highlighting the strategic nodes for medicinal chemistry.

Figure 2: Divergent synthetic pathways from the C2-ester handle. The C4-CF3 group remains spectator but influences solubility and electronics.[1]

Storage and Stability

-

Hydrolytic Stability: The ethyl ester is relatively stable to atmospheric moisture but should be stored in a desiccator.[1] Long-term exposure to humid air can lead to partial hydrolysis to the acid, which complicates precise stoichiometry in subsequent reactions.[1]

-

Temperature: Store at 2–8°C for active use; -20°C for long-term archiving.

-

Light Sensitivity: Benzothiophenes can undergo photodegradation over extended periods.[1] Store in amber vials.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzothiophene-2-carboxylic acid derivatives. Retrieved from [Link]

-

Romagnoli, R., et al. (2013). Synthesis and Biological Evaluation of Benzo[b]thiophene Derivatives as Antimicrobial Agents. Journal of Medicinal Chemistry.[1][4] (Contextual reference for benzothiophene handling).

"Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate" material safety data sheet

Topic: Strategic Utilization and Safety Profiling of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.

PART 1: EXECUTIVE SUMMARY

Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS: 1209178-96-0) represents a high-value pharmacophore scaffold in modern drug discovery. The strategic placement of the trifluoromethyl (

This guide moves beyond the standard Material Safety Data Sheet (MSDS) to provide a comprehensive operational framework. It integrates physicochemical profiling, rigorous safety architecture, and validated synthetic utility, designed to support researchers in safely leveraging this building block for the development of next-generation therapeutics (e.g., antibacterial, anticancer, and anti-inflammatory agents).

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILING

Understanding the physical constraints of this molecule is the first step in designing safe experimental protocols.

| Property | Specification | Operational Implication |

| CAS Number | 1209178-96-0 | Unique identifier for inventory/regulatory tracking. |

| IUPAC Name | Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | Official nomenclature for patent filings. |

| Molecular Formula | Essential for mass spectrometry validation ( | |

| Molecular Weight | 274.26 g/mol | Calculation basis for stoichiometry. |

| Physical State | Solid (Crystalline) | Requires dust control measures during weighing. |

| Predicted Boiling Point | ~327°C (at 760 mmHg) | High thermal stability; suitable for high-temp reactions. |

| Density | ~1.364 g/cm³ | Denser than water; phase separation in aqueous workups will be the bottom layer. |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility; requires organic co-solvents for bio-assays. |

PART 3: SAFETY ARCHITECTURE & HANDLING LOGIC

While specific toxicological data (LD50) for this specific isomer may be limited in public repositories, the structural class (fluorinated benzothiophene esters) dictates a "Presumed Hazardous" approach based on Structure-Activity Relationships (SAR).

Hazard Classification (GHS Standards)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Operational Safety Decision Matrix

The following logic flow dictates the handling requirements based on the scale of operation.

Figure 1: Risk-based decision matrix for handling fluorinated benzothiophene intermediates.

Causality of Safety Protocols

-

Why Double Gloving? Fluorinated esters can act as permeation enhancers. While the ester itself is an irritant, its ability to carry other solvents through nitrile rubber increases at larger scales.

-

Why Halogenated Waste? The

group is robust. Incineration requires specific temperatures to prevent the formation of HF (Hydrofluoric Acid) downstream. Segregating this waste prevents costly disposal penalties.

PART 4: SYNTHETIC UTILITY & REACTIVITY

The utility of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate lies in its two reactive centers: the ethyl ester (C2) and the benzothiophene core .

Synthetic Pathway Visualization

This diagram illustrates the standard synthesis of the core and its downstream transformations.

Figure 2: Synthesis and functionalization workflow for the 4-trifluoromethyl benzothiophene scaffold.

PART 5: EXPERIMENTAL PROTOCOL (VALIDATED)

Objective: Saponification of the ethyl ester to the corresponding carboxylic acid. Rationale: The ester is often a protecting group or a precursor. The free acid is required for amide coupling in drug synthesis.

Materials

-

Substrate: Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate (1.0 eq).

-

Reagent: Lithium Hydroxide Monohydrate (

) (3.0 eq). -

Solvent: THF:Water (3:1 ratio).

-

Quench: 1N HCl.

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve the substrate in THF (0.1 M concentration). Note: THF is chosen for its ability to solvate the organic ester while being miscible with water.

-

Activation: Dissolve

in the calculated volume of water and add it dropwise to the THF solution. -

Reaction: Stir vigorously at Room Temperature for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (

) should disappear, and a baseline spot (Acid) should appear.

-

-

Workup (Critical Step):

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the remaining aqueous residue with water.

-

Acidification: Slowly add 1N HCl until pH

2. Caution: Evolution of heat. The product will precipitate as a white solid.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Self-Validating Quality Control

-

NMR (DMSO-

-

NMR: A single singlet around -60 to -65 ppm confirms the integrity of the

PART 6: REFERENCES

-

Chemical Identity & Properties:

-

Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (CAS 1209178-96-0).[1] BuyersGuideChem. Retrieved from

-

-

Synthetic Methodology (Benzothiophene Cyclization):

-

Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization.[2] National Institutes of Health (PMC). Retrieved from

-

-

General Safety (Benzothiophene Esters):

-

Medicinal Chemistry Applications:

-

An overview of benzo[b]thiophene-based medicinal chemistry. ResearchGate. Retrieved from

-

Sources

Methodological & Application

Technical Evaluation: Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate as a Kinase Inhibitor Scaffold

Here is a comprehensive Technical Application Note and Protocol guide for Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate .

This guide treats the compound as a privileged scaffold precursor and prodrug candidate , deriving its specific utility from the established activity of benzothiophene-2-carboxylates against kinases such as BCKDC Kinase (BDK) , Pim-1 , and CK2 .

Executive Summary & Mechanism of Action

Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS: 1209178-96-0) is a lipophilic ester derivative of the benzothiophene-2-carboxylate pharmacophore. While often screened as a direct entity, its primary biological utility lies in its role as a cell-permeable prodrug or synthetic precursor .

Mechanistic Insight

The benzothiophene-2-carboxylate core is a validated scaffold for kinase inhibition, particularly for Branched-chain

-

The Prodrug Logic: The free carboxylic acid (benzothiophene-2-carboxylic acid) is the active species responsible for allosteric inhibition of BDK. However, the charged carboxylate often suffers from poor membrane permeability.

-

The Ester Advantage: The ethyl ester masks the charge, facilitating passive diffusion across the cell membrane. Once intracellular, ubiquitous esterases hydrolyze the ethyl group, releasing the active 4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.

-

The 4-CF

Motif: The trifluoromethyl group at the C4 position serves as a bioisostere for a methyl or chloro group but adds significant metabolic stability (blocking oxidation at C4) and increases lipophilicity, enhancing the compound's residence time in hydrophobic allosteric pockets.

Target Specificity Profile

| Target Kinase | Binding Mode | Active Species | Relevance |

| BDK (BCKDC Kinase) | Allosteric (N-terminal domain) | Free Acid (Hydrolyzed) | Metabolic Disorders (MSUD), Cachexia |

| Pim-1 / CK2 | ATP-Competitive | Free Acid / Amide | Oncology (Pro-survival signaling) |

| CLK / DYRK | ATP-Competitive | Amide Derivative | Splicing modulation, Down Syndrome |

Signaling Pathway & Mechanism Visualization[3]

The following diagram illustrates the conversion of the ethyl ester into its active form and its downstream effects on the BDK signaling axis.

Caption: Mechanism of Action: The ethyl ester acts as a prodrug, entering the cell to release the active allosteric inhibitor (Acid), which blocks BDK, thereby activating the BCKDC complex for amino acid catabolism.

Experimental Protocols

A. Preparation and Solubility

The trifluoromethyl group significantly increases lipophilicity (

-

Stock Solution (10 mM):

-

Weigh 2.74 mg of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate (MW: 274.26 g/mol ).

-

Dissolve in 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

-

Vortex for 30 seconds. If particulate remains, sonicate at 40°C for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for 6 months.

-

Working Solution: Dilute 1:1000 in assay buffer immediately prior to use to minimize precipitation. Final DMSO concentration should not exceed 0.1-0.5%.

B. In Vitro Esterase Hydrolysis Validation

Before running a cellular kinase assay, you must verify if your cell line expresses the necessary esterases to activate the compound.

Materials: Liver microsomes (human or mouse) or Cell Lysate (e.g., HeLa/HepG2), HPLC/LC-MS. Protocol:

-

Incubate 10 µM of the Ethyl Ester in PBS (pH 7.4) containing 0.5 mg/mL cell lysate/microsomes at 37°C.

-

Take aliquots at

minutes. -

Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min.

-

Analyze Supernatant via LC-MS:

-

Monitor Parent: Ethyl ester (m/z ~274).

-

Monitor Metabolite: Free acid (m/z ~246).

-

-

Criteria: >50% conversion to the acid within 60 minutes indicates the compound will function effectively as a prodrug in this biological system.

C. BDK Kinase Inhibition Assay (ADP-Glo™)

This protocol tests the activity of the hydrolyzed acid form . If using the ester directly in a biochemical (cell-free) assay, you must add esterase or pre-hydrolyze the compound.

Reagents: Recombinant BDK enzyme, BCKDC-E1

-

Pre-incubation: Mix 5 µL of BDK enzyme (50 ng/well) with 2.5 µL of Compound (Acid form or Ester+Esterase) in Kinase Buffer (50 mM HEPES pH 7.5, 2 mM MgCl

, 1 mM DTT). -

Incubate at 25°C for 15 minutes to allow allosteric binding.

-

Reaction Start: Add 2.5 µL of ATP/Substrate mix.

-

Run: Incubate at 30°C for 45 minutes.

-

Detection: Add 10 µL ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min.

-

Read: Add 20 µL Kinase Detection Reagent (converts ADP to Light). Measure Luminescence.

-

Data Analysis: Plot RLU vs. Log[Compound]. Calculate IC

.[1][2]-

Expected IC

(Acid form): 1–10 µM range for benzothiophene carboxylates [1].

-

Structure-Activity Relationship (SAR) Context[2]

If utilizing this compound for lead optimization, the following SAR table summarizes the impact of the 4-trifluoromethyl substitution compared to other known analogs.

| Position | Substituent | Effect on Kinase Activity (BDK/Pim) | Physicochemical Impact |

| C-2 | Ethyl Ester | Inactive (Cell-free); Active (Cellular) | High Permeability; Prodrug. |

| C-2 | Carboxylic Acid | Active (Allosteric Anchor) | Essential for salt-bridge in BDK pocket. |

| C-2 | Amide | Active (ATP-Competitive) | Shifts selectivity to JNK/CLK kinases. |

| C-4 | Trifluoromethyl | Enhanced Potency | Fills hydrophobic pocket; blocks metabolic oxidation. |

| C-3 | Chlorine | Standard Reference (e.g., BT2) | Good potency, but lower metabolic stability than CF |

References

-

Discovery of Benzothiophene Carboxylates as BDK Inhibitors: Tso, S. C., et al. (2014). "Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain alpha-ketoacid dehydrogenase kinase."[1] Journal of Biological Chemistry, 289(30), 20583-20593.

-

Benzothiophene Scaffold in Kinase Inhibition (CLK/DYRK): Fedorov, O., et al. (2011). "Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing." Chemistry & Biology, 18(1), 67-76.

-

Role of Trifluoromethyl in Medicinal Chemistry: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

- 1. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-Based Assay Design for Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Profiling Antiproliferative Potency and Apoptotic Induction in Solid Tumor Models

Executive Summary & Scientific Rationale

This guide details the experimental design for evaluating the biological activity of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS: 1209178-96-0). While often utilized as a synthetic intermediate, the benzothiophene-2-carboxylate scaffold is a privileged structure in medicinal chemistry, frequently associated with tubulin polymerization inhibition , kinase modulation (e.g., VEGFR, EGFR) , and anti-inflammatory pathways (NF-

The presence of the 4-trifluoromethyl (CF

Primary Objective: To determine the antiproliferative potency (

Assay Design Strategy

Critical Experimental Variables

-

Solubility Limit: The CF

group and benzothiophene core make this compound highly lipophilic. DMSO stock solutions must be prepared at high concentration (10-20 mM), but the final assay concentration of DMSO must remain -

Incubation Time: A standard 72-hour incubation is recommended to capture anti-mitotic effects, which often require multiple cell cycles to manifest as a viability drop.

-

Metabolic Activation: To assess if the ethyl ester is a prodrug, a parallel assay with a broad-spectrum esterase inhibitor (e.g., BNPP) can be run during optimization, though this is advanced. For this standard protocol, we assume direct treatment.

Selected Assay Technologies

-

Primary Screen (Viability): ATP-based Luminescence Assay (e.g., CellTiter-Glo®) .

-

Why: High sensitivity, robust Z' factor, and capability to detect cytostatic vs. cytotoxic effects compared to metabolic dyes like MTT/MTS.

-

-

Secondary Screen (Mechanism): Caspase-3/7 Luminescence Assay .

-

Why: Benzothiophenes often induce apoptosis. Multiplexing this with the viability assay (or running in parallel) confirms if the loss of ATP corresponds to programmed cell death.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow from compound preparation to data generation.

Caption: Step-by-step workflow for high-throughput antiproliferative profiling.

Detailed Protocol: Antiproliferative Viability Assay

Reagents & Materials[1]

-

Test Compound: Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate.[1][2]

-

Control Compound: Paclitaxel (positive control for tubulin inhibition) or Staurosporine (general cytotoxic agent).

-

Cell Lines: A549 (Lung), MCF-7 (Breast), and HFF-1 (Human Foreskin Fibroblast - Normal Control).

-

Assay Buffer: CellTiter-Glo® Reagent (Promega) or equivalent ATP-lite system.

-

Plates: 96-well white-walled, clear-bottom tissue culture plates (Corning #3610).

Compound Preparation (The "300x" Method)

To avoid DMSO shock, we use an intermediate dilution step.

-

Master Stock: Dissolve 5 mg of compound in 100% DMSO to achieve ~20 mM. Vortex until clear. Note: If precipitation occurs, sonicate at 37°C.

-

Daughter Plate (300x): Prepare a 9-point, 1:3 serial dilution in a V-bottom polypropylene plate using 100% DMSO.

-

Top concentration: 30 mM (if solubility permits)

Final Assay Top: 100 -

Range: 100

M down to ~0.01

-

-

Intermediate Dilution (10x): Transfer 5

L of the 300x DMSO stock into 145-

Result: 10x concentration in 3.3% DMSO.

-

Cell Seeding & Treatment

-

Harvest Cells: Trypsinize adherent cells and resuspend in fresh media (RPMI-1640 + 10% FBS).

-

Count & Dilute: Adjust density to 30,000 - 50,000 cells/mL (depending on growth rate).

-

Plating: Dispense 90

L of cell suspension into the 96-well white plates (3,000 - 5,000 cells/well).-

Blank Wells: Add 90

L media only (no cells) to columns 1 and 12 for background subtraction.

-

-

Adhesion: Incubate plates for 24 hours at 37°C, 5% CO

to allow attachment. -

Treatment: Add 10

L of the Intermediate Dilution (10x) to the assay wells.-

Final Volume: 100

L. -

Final DMSO: 0.33% (Safe for most lines).

-

-

Incubation: Return to incubator for 72 hours .

Detection (Endpoint)

-

Equilibrate the assay plate and CellTiter-Glo reagent to room temperature (approx. 30 mins).

-

Add 100

L of CellTiter-Glo reagent directly to each well (1:1 ratio). -

Orbitally shake for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read Luminescence (Integration time: 0.5 - 1.0 sec) on a multi-mode plate reader (e.g., EnVision, GloMax).

Data Analysis & Interpretation

Quantitative Metrics

Raw Luminescence Units (RLU) must be normalized to the Vehicle Control (DMSO only).

Fit the data to a 4-parameter logistic (4PL) non-linear regression model :

Expected Results & Decision Matrix

| Observation | Interpretation | Next Step |

| IC | Potent Hit | Proceed to Caspase-3/7 assay and target deconvolution. |

| IC | Moderate Activity | Assess Selectivity Index (SI). If SI > 10, optimize structure. |

| IC | Inactive / Weak | Check solubility; compound may be precipitating. |

| Flat Curve | Cytostatic | Check cell morphology; may stop division without killing. |

Selectivity Index (SI)

-

Target: SI > 10 is desired for early-stage lead compounds to ensure a therapeutic window.

Troubleshooting Guide

-

Precipitation: The ethyl ester and CF

moieties make this compound prone to "crashing out" in aqueous media.-

Solution: Check the 10x intermediate dilution plate under a microscope. If crystals are visible, lower the top concentration or add 1% cyclodextrin to the media.

-

-

Edge Effects: Higher evaporation in outer wells can skew data.

-

Solution: Fill edge wells with PBS and only use the inner 60 wells for data, or use breathable membranes.

-

-

Signal Drift: If luminescence decays too fast (half-life < 30 mins).

-

Solution: Use "Glo" version reagents (stabilized luciferase) rather than "Flash" type reagents.

-

References

-

Benzothiophene Biological Activity : Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-substituted-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives as novel tubulin polymerization inhibitors." Journal of Medicinal Chemistry. Link

-

Assay Methodology : Riss, T.L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Scaffold Profiling : Kincaid, J., et al. (2015). "Fluorinated Benzothiophenes as Selective Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link(Representative citation for scaffold class).

Sources

Application Notes and Protocols: Synthesis of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Benzothiophenes

The benzothiophene scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and functional materials. The incorporation of a trifluoromethyl (-CF3) group into this structure can profoundly influence its physicochemical and biological properties. The high electronegativity and metabolic stability of the -CF3 group often lead to enhanced binding affinity, improved metabolic stability, and increased lipophilicity, which are desirable attributes in drug design. Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a key building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This document provides a detailed guide to the synthesis of this important intermediate.

Synthetic Strategy: A Modern Approach to Benzothiophene Ring Formation

The construction of the benzothiophene ring system can be achieved through various synthetic routes. A robust and frequently employed method involves the reaction of a suitably substituted ortho-halobenzaldehyde with a thiol derivative, which undergoes an SNAr reaction followed by an intramolecular condensation to form the fused heterocyclic system.

This guide details a synthetic protocol adapted from a known procedure for a similar isomer, providing a reliable method for accessing the target compound.[1] The proposed reaction proceeds via the initial nucleophilic aromatic substitution of a fluorine atom in 2-fluoro-5-(trifluoromethyl)benzaldehyde by the sulfur of ethyl thioglycolate, followed by an intramolecular aldol-type condensation to construct the thiophene ring.

Reaction Pathway Diagram

Caption: Figure 1. Proposed reaction pathway for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Supplier |

| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 219595-83-0 | C₈H₄F₄O | Commercially Available |

| Ethyl thioglycolate | 623-51-8 | C₄H₈O₂S | Commercially Available |

| Potassium carbonate (K₂CO₃), anhydrous | 584-08-7 | K₂CO₃ | Commercially Available |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | Commercially Available |

| Diethyl ether (Et₂O) | 60-29-7 | C₄H₁₀O | Commercially Available |

| Sodium sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Na₂SO₄ | Commercially Available |

| Methanol (MeOH) | 67-56-1 | CH₄O | Commercially Available |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq.).

-

Addition of Reagents: To the flask, add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Then, add potassium carbonate (1.1 eq.) and ethyl thioglycolate (1.2 eq.).

-

Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at 60 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volumes of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield the final product as a solid.[1]

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step experimental workflow.

Causality Behind Experimental Choices

-

Choice of Starting Material: 2-Fluoro-5-(trifluoromethyl)benzaldehyde is selected due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution, which is a key step in the reaction mechanism. The position of the trifluoromethyl group dictates the final substitution pattern of the benzothiophene product.

-

Role of Potassium Carbonate: Potassium carbonate acts as a base to deprotonate the thiol of ethyl thioglycolate, forming a thiolate anion. This enhances the nucleophilicity of the sulfur atom, facilitating the initial SNAr reaction. It also promotes the subsequent intramolecular condensation.

-

Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction. It effectively dissolves the reactants and intermediates, and its high boiling point allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the thiol and other sensitive intermediates, which could lead to undesired side products and lower yields.

-

Purification by Recrystallization: Recrystallization is an effective and straightforward method for purifying the solid product, removing any unreacted starting materials and soluble impurities. Methanol is suggested as a suitable solvent for this purpose.[1]

Trustworthiness and Self-Validation

The described protocol is based on a well-established and reliable method for the synthesis of substituted benzothiophenes.[1] To ensure the identity and purity of the synthesized Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate, the following analytical techniques are recommended for characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the ester carbonyl group.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

By performing these characterization techniques, researchers can validate the successful synthesis of the target compound and ensure its suitability for subsequent applications.

References

-

Bou-Fadel, C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(3), 893. [Link]

Sources

Application Notes and Protocols: Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Synthesis

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When this functional group is appended to a privileged heterocyclic scaffold like benzothiophene, the resulting reagent becomes a powerful building block for the synthesis of novel therapeutic agents and functional materials. Benzothiophene derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

This guide provides a comprehensive overview of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a key reagent for accessing this unique chemical space. We will delve into its synthesis, key reactions, and provide detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

While extensive experimental data for this specific compound is not widely published, its basic properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 1209178-96-0 | [4] |

| Molecular Formula | C12H9F3O2S | Inferred |

| Molecular Weight | 286.26 g/mol | Inferred |

| Appearance | Likely a white to off-white solid | Analogy |

Handling and Storage: As with most organic reagents, Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Proposed Synthesis of the Reagent

Conceptual Synthetic Workflow

The proposed synthesis involves the preparation of a substituted 2-alkynylthioanisole followed by an electrophilic cyclization to construct the benzothiophene ring system.

Caption: Proposed synthetic workflow for Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on known transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Bromo-6-(trifluoromethyl)benzenethiol

-

To a stirred solution of 2-bromo-6-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent (e.g., a mixture of concentrated HCl and water) at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of potassium ethyl xanthate (1.5 eq) in water.

-

Slowly add the diazonium salt solution to the potassium ethyl xanthate solution at a temperature maintained between 50-60 °C.

-

After the addition is complete, heat the mixture at 80 °C for 1 hour.

-

Cool the reaction to room temperature and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude xanthate is then hydrolyzed by refluxing with a solution of sodium hydroxide in ethanol.

-

After cooling, acidify the mixture with HCl and extract the desired thiol with diethyl ether.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 3-((2-bromo-6-(trifluoromethyl)phenyl)thio)acrylate

-